3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine
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Overview
Description
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-methyl group and a 6-methyl-3-cyclohexen-1-yl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohex-2-en-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
- Cyclohexenone derivatives
Uniqueness
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a cyclohexenyl carbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
69462-52-8 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H23NO/c1-11-6-5-9-15(10-11)14(16)13-8-4-3-7-12(13)2/h3-4,11-13H,5-10H2,1-2H3 |
InChI Key |
AZZFDIRCRPYWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC=CCC2C |
Origin of Product |
United States |
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